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Compound of Interest

Compound Name: 2-methylcyclobutan-1-one

Cat. No.: B075487 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

cyclic ketone, 2-methylcyclobutan-1-one (CAS No. 1517-15-3). Aimed at researchers,

scientists, and professionals in drug development, this document presents a detailed analysis

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supplemented with detailed experimental protocols and a logical workflow diagram.

Summary of Spectroscopic Data
The empirical formula for 2-methylcyclobutan-1-one is C₅H₈O, with a molecular weight of

84.12 g/mol .[1][2] The spectroscopic data presented below has been compiled from the

Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Spectroscopic Data for 2-
Methylcyclobutan-1-one
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.10 m 1H CH

2.75 m 1H CH₂ (α to C=O)

2.20 m 1H CH₂ (α to C=O)

1.85 m 2H CH₂

1.15 d 3H CH₃

Table 2: ¹³C NMR Spectroscopic Data for 2-
Methylcyclobutan-1-one

Chemical Shift (δ) ppm Carbon Type

214.9 C=O

52.8 CH

42.1 CH₂

22.7 CH₂

14.2 CH₃

Table 3: Infrared (IR) Spectroscopic Data for 2-
Methylcyclobutan-1-one

Wavenumber (cm⁻¹) Intensity Assignment

2968 Strong C-H stretch (alkane)

1780 Strong C=O stretch (ketone)

1458 Medium C-H bend (alkane)

1380 Medium C-H bend (alkane)
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Table 4: Mass Spectrometry (MS) Data for 2-
Methylcyclobutan-1-one

m/z Relative Intensity (%) Assignment

84 45 [M]⁺ (Molecular Ion)

56 100 [M - CO]⁺

41 80 [C₃H₅]⁺

39 55 [C₃H₃]⁺

28 95 [CO]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-methylcyclobutan-1-one (5-10 mg) in a deuterated solvent (typically 0.5-0.7

mL of CDCl₃) is prepared in a standard 5 mm NMR tube. The spectrum is acquired on a 90

MHz spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C

NMR, from 0 to 220 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

The data is processed with Fourier transformation, and the chemical shifts (δ) are reported in

parts per million (ppm).

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film

of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide

(KBr) plates. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400

cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer, typically coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. The sample is ionized using

electron impact (EI) at 70 eV. The resulting charged fragments are separated by a mass
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analyzer based on their mass-to-charge ratio (m/z). The detector records the relative

abundance of each fragment, and the data is presented as a mass spectrum, which is a plot of

relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical relationship between the spectroscopic techniques

and the structural information derived for 2-methylcyclobutan-1-one.

Spectroscopic Techniques Derived Structural Information
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Caption: Workflow for the structural elucidation of 2-methylcyclobutan-1-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylcyclobutan-1-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075487#spectroscopic-data-for-2-methylcyclobutan-
1-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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